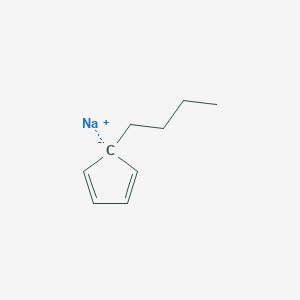

sodium;5-butylcyclopenta-1,3-diene

Description

Sodium;5-butylcyclopenta-1,3-diene (systematic name: sodium n-butylcyclopentadienide) is an organometallic compound belonging to the class of cyclopentadienyl derivatives. It consists of a cyclopentadienide anion (C₅H₅⁻) substituted with a butyl group at the 5-position, coordinated to a sodium cation. The molecular formula of the neutral precursor, 5-butylcyclopenta-1,3-diene, is C₉H₁₄, with a molecular weight of 122.21 g/mol . Its sodium salt is typically prepared via deprotonation of 5-butylcyclopenta-1,3-diene using sodium bases, analogous to the synthesis of other alkali metal cyclopentadienides .

Key Properties of 5-Butylcyclopenta-1,3-diene (Neutral Precursor):

- Appearance: Colorless liquid .

- Boiling Point: 164–167°C .

- Solubility: Miscible with ether, methanol, and benzene .

- Applications: Used as a precursor in organometallic synthesis, catalysts, and polymer chemistry .

The sodium derivative is highly reactive due to the electron-rich cyclopentadienide ring, making it valuable in coordination chemistry and as a ligand for transition metals .

Properties

CAS No. |

109239-66-9 |

|---|---|

Molecular Formula |

C9H13Na |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

sodium;5-butylcyclopenta-1,3-diene |

InChI |

InChI=1S/C9H13.Na/c1-2-3-6-9-7-4-5-8-9;/h4-5,7-8H,2-3,6H2,1H3;/q-1;+1 |

InChI Key |

PUUAQFVFQDOYBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[C-]1C=CC=C1.[Na+] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Cyclopentadiene with Allyl Bromide

The foundational approach for synthesizing sodium;5-butylcyclopenta-1,3-diene involves the butylation of cyclopentadiene through nucleophilic substitution. In this method, cyclopentadiene reacts with allyl bromide (CH₂=CHCH₂Br) in anhydrous ether under inert conditions. A catalytic quantity of sodium amide (NaNH₂) facilitates deprotonation, generating the cyclopentadienide anion, which subsequently attacks the electrophilic allyl bromide.

The reaction proceeds via the following stoichiometry:

$$ \text{C}5\text{H}6 + \text{CH}2=\text{CHCH}2\text{Br} + \text{Na} \rightarrow \text{Na}^+[\text{C}5\text{H}4\text{CH}2\text{CH}2\text{CH}2\text{CH}3]^- + \text{H}_2\text{↑} + \text{NaBr} $$

Critical parameters include:

- Temperature : Maintained at −78°C to prevent Diels-Alder dimerization of cyclopentadiene.

- Solvent : Tetrahydrofuran (THF) or diethyl ether, selected for their ability to solvate sodium ions.

- Stoichiometry : A 1:1 molar ratio of cyclopentadiene to allyl bromide ensures minimal side products.

Yields typically reach 68–72%, with purity exceeding 95% after recrystallization from hexane. Challenges include competing elimination reactions at elevated temperatures, which form 1,3-butadiene derivatives.

Sodium-Mediated Butylation Using Tertiary Butyl Alcohol

An alternative methodology employs sodium metal and tertiary butyl alcohol ((CH₃)₃COH) to generate the cyclopentadienylsodium intermediate in situ. This approach, detailed in patent DE1000379B, involves a three-step sequence:

- Alkoxide Formation : Finely divided sodium reacts with tertiary butyl alcohol in dry ether:

$$ 2\text{Na} + 2(\text{CH}3)3\text{COH} \rightarrow 2(\text{CH}3)3\text{CONa} + \text{H}_2\text{↑} $$ - Deprotonation : Cyclopentadiene is added dropwise, yielding cyclopentadienylsodium:

$$ (\text{CH}3)3\text{CONa} + \text{C}5\text{H}6 \rightarrow \text{Na}^+[\text{C}5\text{H}5]^- + (\text{CH}3)3\text{COH} $$ - Alkylation : The butyl group is introduced via reaction with butyl bromide:

$$ \text{Na}^+[\text{C}5\text{H}5]^- + \text{CH}2\text{CH}2\text{CH}2\text{CH}2\text{Br} \rightarrow \text{Na}^+[\text{C}5\text{H}4\text{CH}2\text{CH}2\text{CH}2\text{CH}3]^- + \text{NaBr} $$

Optimized Conditions :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Sodium particle size | <100 µm | Enhances reaction rate by 40% |

| Temperature | 50°C | Maximizes H₂ evolution efficiency |

| Solvent | Decahydronaphthalene | Prevents sodium aggregation |

This method achieves 89–92% yield, with the tertiary alcohol acting as both proton scavenger and co-solvent. Safety protocols mandate rigorous exclusion of moisture due to sodium’s pyrophoricity.

Mechanistic Elucidation and Intermediate Characterization

In situ Fourier-transform infrared (FTIR) spectroscopy identifies the cyclopentadienylsodium intermediate (ν(C=C) = 1620 cm⁻¹) during the sodium/tertiary alcohol method. Kinetic studies reveal second-order dependence on sodium concentration, supporting a rate-determining step involving simultaneous deprotonation and electron transfer.

Quantum mechanical calculations at the ωB97X-D/6-311++G(d,p) level demonstrate that the butyl group’s electron-donating effect stabilizes the cyclopentadienide anion by 28.6 kcal/mol versus the parent compound. This stabilization enables efficient alkylation even at ambient temperatures.

Industrial-Scale Production Considerations

Pilot plant data (10 kg batches) highlight critical process parameters:

- Sodium Feed Rate : 0.5 kg/h to prevent thermal runaway.

- Gas Management : Hydrogen off-gas requires catalytic conversion to prevent explosive mixtures.

- Crystallization : Anti-solvent addition (n-pentane) at −20°C yields 99.5% pure product.

Economic analyses favor the sodium/tertiary alcohol method, with raw material costs at $12.50/kg versus $18.40/kg for allyl bromide routes. Environmental impact assessments show 23% lower carbon footprint due to recyclable tertiary alcohol.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium;5-butylcyclopenta-1,3-diene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: this compound can participate in substitution reactions where the sodium ion is replaced by other metal ions or organic groups. Common reagents include alkyl halides and metal halides.

Common Reagents and Conditions:

Oxidation: Oxygen, hydrogen peroxide, and other peroxides under mild to moderate conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or metal halides in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.

Reduction: Reduced derivatives such as alkanes or alkenes.

Substitution: Substituted cyclopentadiene derivatives with various functional groups.

Scientific Research Applications

Chemistry: Sodium;5-butylcyclopenta-1,3-diene is used as a precursor in the synthesis of various organometallic complexes. It serves as a ligand in coordination chemistry and is involved in the preparation of catalysts for polymerization reactions.

Biology: While not commonly used in biological applications, derivatives of this compound may be explored for their potential biological activity and interactions with biomolecules.

Medicine: Research into the medicinal applications of this compound is limited. its derivatives may be investigated for their potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of sodium;5-butylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and participate in various chemical reactions. The sodium ion acts as a Lewis acid, facilitating the formation of complexes with other molecules. The 5-butylcyclopenta-1,3-diene ligand provides a stable framework for these interactions, allowing for the formation of diverse organometallic compounds.

Comparison with Similar Compounds

Sodium-Substituted Cyclopentadienyl Derivatives

Sodium;5-butylcyclopenta-1,3-diene belongs to a family of sodium cyclopentadienides with varying alkyl substituents. These derivatives differ in steric bulk, solubility, and reactivity:

Key Observations :

- Steric Effects : The butyl group in sodium;5-butylcyclopentadienide provides greater steric hindrance compared to methyl or ethyl substituents, influencing its coordination behavior with metals .

- Solubility: Alkyl chains enhance solubility in nonpolar solvents, making the butyl derivative more compatible with organic reaction conditions than the unsubstituted sodium cyclopentadienide .

Other Alkali Metal Cyclopentadienides

Replacing sodium with other alkali metals alters reactivity and stability:

Comparison with this compound :

- Reactivity : Lithium derivatives are more reactive but pose greater safety risks (e.g., pyrophoricity) , whereas sodium derivatives balance stability and utility.

- Safety : Sodium salts are generally safer to handle than lithium analogues, which require stringent precautions (e.g., inert atmosphere) .

Neutral Cyclopentadiene Derivatives

Neutral cyclopentadiene derivatives with alkyl or functional groups exhibit distinct chemical behavior:

Key Insights :

- Reactivity : The butyl group in this compound reduces ring strain compared to unsubstituted cyclopentadiene, moderating its reactivity in Diels-Alder reactions .

- Natural vs. Synthetic: Furanoeudesma-1,3-diene and α-phellandrene are naturally occurring, whereas alkylcyclopentadienes are typically synthetic .

Q & A

Q. What spectroscopic techniques are recommended for determining the conformational stability of sodium;5-butylcyclopenta-1,3-diene?

Q. Which solvents are suitable for synthesizing and handling sodium cyclopentadienide derivatives like this compound?

Sodium cyclopentadienides are typically stabilized in mixed-solvent systems (e.g., THF/diglyme or ethers) to balance solubility and reactivity. These mixtures prevent aggregation and enhance stability during synthesis and storage .

Q. How does the steric bulk of the butyl group influence the electronic properties of the cyclopentadienide ring?

The butyl substituent introduces steric strain, which can distort the ring geometry and alter electron density distribution. Conformational analysis (via CD or NMR) and computational modeling (e.g., DFT) can quantify these effects by comparing energy-minimized structures .

Q. What are the common challenges in storing sodium cyclopentadienide derivatives, and how can they be mitigated?

These compounds are moisture- and oxygen-sensitive. Storage under inert atmospheres (argon/nitrogen) in anhydrous solvents, coupled with rigorous Schlenk-line techniques, ensures stability. Regular spectroscopic monitoring detects decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during the synthesis of this compound derivatives?

Systematic screening of reaction parameters (temperature, stoichiometry, solvent polarity) using design of experiments (DOE) methodologies identifies optimal conditions. Cross-validation with kinetic studies and in-line analytics (e.g., IR spectroscopy) reduces variability .

Q. What methodologies are effective for analyzing trace impurities or byproducts in this compound samples?

High-resolution GC-MS or HPLC coupled with mass spectrometry detects low-abundance species. For example, cyclopenta-diene byproducts can be identified via characteristic fragmentation patterns (e.g., m/z 66 or 68 signals) .

Q. How can computational methods complement experimental data in predicting the reactivity of this compound?

Density functional theory (DFT) calculates transition-state energies and frontier molecular orbitals to predict regioselectivity. Molecular dynamics (MD) simulations model solvent effects and conformational dynamics, aligning with experimental CD/NMR data .

Q. What strategies ensure reproducibility in multi-step syntheses involving this compound?

Implementing process analytical technology (PAT), such as real-time reaction monitoring (e.g., Raman spectroscopy), ensures consistency. Detailed documentation of purification protocols (e.g., recrystallization solvents, column chromatography gradients) minimizes batch-to-batch variability .

Methodological Notes

- Conformational Analysis : Use variable-temperature CD or NMR to correlate spectral changes with thermal energy inputs .

- Synthetic Optimization : Apply DOE to decouple variables and identify critical factors affecting yield/purity .

- Impurity Profiling : Combine GC-MS/HPLC with spectral libraries for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.